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Compound of Interest

Compound Name: 2,3,4-Trimethyl-3-pentanol

Cat. No.: B156913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,4-
trimethyl-3-pentanol, a tertiary alcohol. The information is curated for researchers, scientists,

and professionals in drug development who require detailed spectral information for compound

identification, characterization, and quality control. This document presents quantitative

spectral data in structured tables, details the experimental protocols for data acquisition, and

visualizes the analytical workflow.

Spectral Data Summary
The following tables summarize the key spectral data for 2,3,4-trimethyl-3-pentanol, including

Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance

(NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Putative Fragment

87 Base Peak
[M - C₃H₇]⁺ (Loss of isopropyl

group)

43 High [C₃H₇]⁺ (Isopropyl cation)

41 High [C₃H₅]⁺ (Allyl cation)

130 Low / Not Observed [M]⁺ (Molecular Ion)

Table 1: Prominent peaks in

the mass spectrum of 2,3,4-

trimethyl-3-pentanol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm) Carbon Atom Assignment

~78 C3 (quaternary, alcohol-bearing)

~37 C2, C4 (methine)

~20 C3-CH₃ (methyl)

~18 C2-CH₃, C4-CH₃ (methyl)

Table 2: Predicted ¹³C NMR chemical shifts for

2,3,4-trimethyl-3-pentanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Proton Assignment

~1.8 Septet 2H C2-H, C4-H

~1.2 Singlet 1H O-H

~1.0 Singlet 3H C3-CH₃

~0.9 Doublet 12H C2-CH₃, C4-CH₃

Table 3: Predicted ¹H

NMR spectral data for

2,3,4-trimethyl-3-

pentanol.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film.

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3400 Strong, Broad O-H stretch (alcohol)

2960-2870 Strong C-H stretch (alkane)

~1380 Medium C-H bend (gem-dimethyl)

~1150 Strong C-O stretch (tertiary alcohol)

Table 4: Characteristic infrared

absorption bands for 2,3,4-

trimethyl-3-pentanol.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules like 2,3,4-trimethyl-3-pentanol.
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Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,3,4-trimethyl-3-pentanol is prepared in a volatile

organic solvent such as dichloromethane or methanol.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Gas Chromatography Method:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

250 °C at a rate of 10 °C/min.

Column: A non-polar capillary column (e.g., DB-5ms).

Mass Spectrometry Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2,3,4-trimethyl-3-pentanol is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution is transferred to an NMR tube.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD

300).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b156913?utm_src=pdf-body
https://www.benchchem.com/product/b156913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Spectral Width: -10 to 220 ppm.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: A single drop of 2,3,4-trimethyl-3-pentanol is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

ATR: A drop of the sample is placed directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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A background spectrum of the empty sample holder (or clean ATR crystal) is collected.

The sample spectrum is then collected.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of 2,3,4-
trimethyl-3-pentanol.

General Workflow for Spectral Analysis of 2,3,4-Trimethyl-3-pentanol
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Caption: Workflow for the spectral analysis of 2,3,4-trimethyl-3-pentanol.
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To cite this document: BenchChem. [Spectral Data Analysis of 2,3,4-Trimethyl-3-pentanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156913#spectral-data-for-2-3-4-trimethyl-3-pentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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